molecular formula C11H14ClNO2 B12507332 4-Pyrrolidin-2-yl-benzoic acid hydrochloride

4-Pyrrolidin-2-yl-benzoic acid hydrochloride

Cat. No.: B12507332
M. Wt: 227.69 g/mol
InChI Key: CZPDODVKXJRKDO-UHFFFAOYSA-N
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Description

4-Pyrrolidin-2-yl-benzoic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-2-yl-benzoic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of pyrrolidine with a benzoic acid derivative under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective functionalization, and purification processes are employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-2-yl-benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Pyrrolidin-2-yl-benzoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-2-yl-benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-diones. These compounds share structural similarities but may differ in their biological activities and applications .

Uniqueness

4-Pyrrolidin-2-yl-benzoic acid hydrochloride is unique due to its specific combination of the pyrrolidine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-pyrrolidin-2-ylbenzoic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2,(H,13,14);1H

InChI Key

CZPDODVKXJRKDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

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